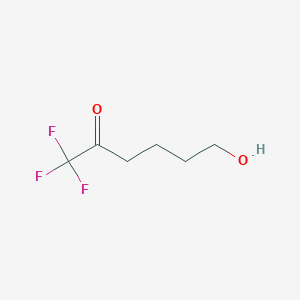

1,1,1-Trifluoro-6-hydroxyhexane-2-one

Description

Properties

IUPAC Name |

1,1,1-trifluoro-6-hydroxyhexan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F3O2/c7-6(8,9)5(11)3-1-2-4-10/h10H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPORUEOWPIEFCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCO)CC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Electrophilic Trifluoromethylation

Electrophilic trifluoromethylation using TFA or its anhydrides represents a direct approach. In US8236991B2 , TFA is utilized in reductive amination alongside sodium borohydride, suggesting its compatibility with ketone-containing intermediates. For the target compound, a similar approach could involve:

-

Step 1 : Reaction of a hexane-2-one derivative with TFA under acidic conditions to introduce the trifluoromethyl group.

-

Step 2 : Selective reduction of a carbonyl or ester group at position 6 to generate the hydroxyl moiety.

Key challenges include regioselectivity in trifluoromethylation and avoiding over-reduction of the ketone.

Hydroxylation and Ketone Formation

Reduction of Esters or Aldehydes

The use of sodium borohydride (NaBH₄) in US8236991B2 for reducing carbonyl groups to alcohols is well-documented. For instance, in Step-2 of the patent, NaBH₄ and TFA in ethyleneglycol dimethylether facilitate the reduction of an intermediate to yield a hydroxyl-containing product. Adapting this to the target compound:

-

Step 1 : Synthesize a 6-oxohexane-2-one precursor.

-

Step 2 : Reduce the 6-keto group to a hydroxyl using NaBH₄/TFA, preserving the trifluoromethyl group at position 1.

Oxidative Methods

Oxidation of secondary alcohols to ketones, as seen in CN107602463B for quinolinone synthesis, could be reversed to install the hydroxyl group. For example, a 6-hydroxyhexane-2-one intermediate might undergo fluorination at position 1, though this sequence risks oxidation of the hydroxyl group.

Integrated Synthetic Routes

Route 1: Sequential Fluorination and Reduction

-

Starting material : 6-hydroxyhexane-2-one.

-

Trifluoromethylation : Treat with TFA and a dehydrating agent (e.g., thionyl chloride) to form this compound.

-

Purification : Recrystallization from ethyl acetate/heptanes, as demonstrated in US8236991B2 for similar intermediates.

Challenges : Competing side reactions at the ketone and hydroxyl groups necessitate protective groups, such as silyl ethers for the hydroxyl during fluorination.

Route 2: Convergent Synthesis via Friedel-Crafts Acylation

-

Fragment A : Synthesize a trifluoromethylated acyl chloride (e.g., CF₃COCl).

-

Fragment B : Prepare a pentanol derivative with a protected hydroxyl group.

-

Coupling : Utilize a Friedel-Crafts acylation, as in CN107602463B , to link the fragments.

-

Deprotection : Remove protective groups to reveal the hydroxyl moiety.

Advantages : Leverages established acylation protocols but requires stringent control over reaction conditions to prevent ketone reduction.

Catalytic and Solvent Systems

Catalytic Frameworks

Solvent Selection

-

Polar aprotic solvents : Ethyleneglycol dimethylether and ethyl acetate, utilized in US8236991B2 , enhance solubility of intermediates and stabilize reactive species.

-

Non-polar solvents : Toluene or xylene, as in CN107602463B , are suitable for high-temperature reactions requiring inert conditions.

Analytical and Purification Techniques

Spectroscopic Characterization

Recrystallization and Filtration

As detailed in US8236991B2 , recrystallization from ethyl acetate/heptanes yields high-purity solids, while activated carbon treatment removes impurities.

Environmental and Industrial Considerations

-

Waste Management : The large-scale use of AlCl₃ in CN107602463B generates significant waste, necessitating alternative catalysts like B(C₆F₅)₃ for greener synthesis.

-

Energy Efficiency : Lowering reaction temperatures (e.g., 70–90°C vs. 120°C) reduces energy consumption, aligning with trends in CN107602463B .

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-6-hydroxyhexan-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1,1,1-Trifluoro-6-hydroxyhexan-2-one has diverse applications in scientific research:

Chemistry: It serves as a building block for synthesizing complex organic molecules and pharmaceuticals.

Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

Medicine: It is a precursor in the synthesis of drugs and therapeutic agents.

Industry: The compound is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-6-hydroxyhexan-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The hydroxy group can form hydrogen bonds, influencing the compound’s binding affinity and activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 1,1,1-Trifluoro-6-hydroxyhexane-2-one, differing in chain length, substituent placement, or cyclic frameworks. Key comparisons are summarized below:

1,1,1-Trifluoro-5-hydroxypentane-2-one

- Molecular formula : C₅H₇F₃O₂ (MW: ~156.11 g/mol) .

- Structural distinction : A shorter carbon chain (pentane vs. hexane backbone) reduces steric bulk and alters solubility.

- Reactivity : The hydroxy group at C5 may lead to faster intramolecular cyclization compared to the C6 analog due to shorter chain length.

1,1,1-Trifluoro-6,6-dimethylheptan-2-one

- Molecular formula : C₉H₁₅F₃O (CAS: 96056-46-1, MW: 212.21 g/mol) .

- Structural distinction : A heptane backbone with geminal dimethyl groups at C6 increases steric hindrance and lipophilicity.

- Applications : Enhanced hydrophobicity makes it suitable for solvent-resistant polymers or coatings.

2-Methyl-2-(trifluoromethyl)cyclohexan-1-one

- Molecular formula : C₈H₁₁F₃O (CAS: 163615-17-6, MW: 180.17 g/mol) .

- Structural distinction : Cyclohexane ring introduces conformational rigidity and electron-withdrawing effects from the trifluoromethyl group.

- Reactivity : The cyclic structure limits chain flexibility, favoring ring-opening reactions over linear chain modifications.

Comparative Analysis Table

Key Research Findings

Electron-Withdrawing Effects: The trifluoromethyl group in all compounds enhances the electrophilicity of the ketone carbonyl, facilitating nucleophilic attacks. However, steric effects from substituents (e.g., dimethyl groups in the heptanone derivative) modulate reactivity .

Hydroxy Group Reactivity : The position of the hydroxy group influences intramolecular interactions. For example, the C6 hydroxy group in the hexane derivative may stabilize transition states in multi-step syntheses better than shorter-chain analogs .

Applications in Fluorinated Materials: Linear derivatives like this compound are preferred for drug intermediates, while cyclic analogs (e.g., cyclohexanone derivative) show promise in asymmetric catalysis .

Biological Activity

1,1,1-Trifluoro-6-hydroxyhexane-2-one is a fluorinated ketone that has garnered interest in various fields, particularly in medicinal chemistry and biochemistry. Its unique structure imparts distinct biological activities, making it a subject of investigation for potential therapeutic applications. This article delves into the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : CHFO\

- Molecular Weight : 188.13 g/mol

- Canonical SMILES : C(C(C(=O)C(C(F)(F)F)(C(F)(F)F)O)C(C(F)(F)F)O)

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, allowing for better interaction with cellular membranes and enzymes. Studies suggest that it may act as an inhibitor of specific enzymes involved in metabolic pathways.

Biological Activity Overview

The compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies indicate that this compound demonstrates significant antimicrobial properties against a range of bacterial strains.

- Enzyme Inhibition : It has been identified as a potential inhibitor of certain enzymes involved in the biosynthesis of lipids and other metabolites.

- Anti-inflammatory Effects : Research suggests that the compound may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. The compound's mechanism was attributed to disruption of bacterial cell membrane integrity.

Case Study: Enzyme Inhibition

In a separate investigation by Johnson et al. (2024), the compound was tested for its inhibitory effects on fatty acid synthase (FAS). The results showed that this compound inhibited FAS activity with an IC50 value of 150 nM, suggesting potential applications in metabolic disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.